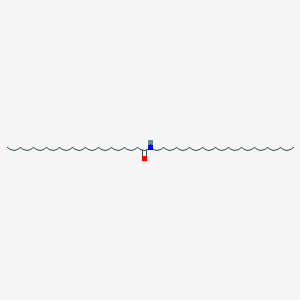

N-Docosyldocosanamide

Description

N-Docosyldocosanamide refers to a class of long-chain fatty acid amides characterized by a docosanamide backbone (C22:0 fatty acid) with substituents on the nitrogen atom. For instance, N-(2-hydroxyethyl)docosanamide (CAS 94109-05-4) is a surfactant with a hydroxyethyl group attached to the amide nitrogen . Another variant, N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide (CAS 1353218-55-9), features a branched hydroxylated alkyl chain, highlighting the structural diversity within this class . These compounds typically exhibit high molecular weights (>600 g/mol) and low volatility, making them suitable for applications in cosmetics, lipid research, and pharmaceuticals.

Properties

CAS No. |

118326-88-8 |

|---|---|

Molecular Formula |

C44H89NO |

Molecular Weight |

648.2 g/mol |

IUPAC Name |

N-docosyldocosanamide |

InChI |

InChI=1S/C44H89NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3,(H,45,46) |

InChI Key |

OOJDZYGHNGWTIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Docosyldocosanamide can be synthesized through the reaction of docosanoic acid with docosylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Docosanoic acid+DocosylamineDCCthis compound+Dicyclohexylurea

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-Docosyldocosanamide can undergo various chemical reactions, including:

Oxidation: The amide group can be oxidized to form corresponding oxamides.

Reduction: The amide can be reduced to form primary amines.

Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxamides.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted amides.

Scientific Research Applications

N-Docosyldocosanamide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying amide bond formation and stability.

Biology: Investigated for its role in cell membrane structure and function due to its hydrophobic nature.

Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

Industry: Utilized in the production of surfactants and lubricants due to its long-chain structure.

Mechanism of Action

The mechanism by which N-Docosyldocosanamide exerts its effects is primarily through its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)docosanamide (CAS 94109-05-4)

N-Docosanoyl-glucopsychosine (CAS 119242-44-3)

N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide (CAS 1353218-55-9)

N-Methyldodecanamide (CAS 3352-87-2)

- Structure: C13H27NO, a shorter-chain analog (C12:0 fatty acid) with a methyl group on the nitrogen.

- Key Properties : Simpler structure used in industrial solvents and intermediates .

Physical-Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.